Product packaging for Quinine, isoamylbromide(Cat. No.:CAS No. 63717-09-9)

Quinine, isoamylbromide

Cat. No.: B13784806
CAS No.: 63717-09-9
M. Wt: 475.5 g/mol
InChI Key: KQNVLZYYDYGQMY-LBCIAOCBSA-M
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Description

Contextualization of Quinine (B1679958) within Natural Product Chemistry and Medicinal Research

Quinine, a primary alkaloid extracted from the bark of the Cinchona tree, holds a significant position in the history of natural product chemistry and medicine. wikipedia.org For centuries, bark extracts were the principal treatment for malaria, and the isolation of quinine in 1820 marked a pivotal moment, providing a purified, quantifiable chemical entity for therapeutic use. wikipedia.orgnih.gov This event was a landmark in pharmacology, representing one of the first instances of a chemical compound being used to treat an infectious disease. wikipedia.org

In the realm of natural product chemistry, quinine (C₂₀H₂₄N₂O₂) is a complex molecule featuring a quinoline (B57606) ring system linked to a quinuclidine (B89598) nucleus through a hydroxylated methylene (B1212753) bridge. nih.govrsc.org This intricate, chiral structure has made it a fascinating subject for total synthesis efforts and a valuable component of the "chiral pool" for asymmetric synthesis. tohoku.ac.jpnih.gov Beyond its historical and continued use in treating malaria and babesiosis, the unique stereochemistry of quinine and its diastereomers (quinidine, cinchonine, and cinchonidine) has rendered them powerful tools as chiral ligands and organocatalysts in a multitude of stereoselective chemical reactions. wikipedia.orgbohrium.comdovepress.com

Medicinal research has persistently explored quinine and its derivatives to develop new therapeutic agents. researchgate.netbibliotekanauki.pl The development of synthetic antimalarials like chloroquine (B1663885) and mefloquine (B1676156) was directly inspired by quinine's structure. tohoku.ac.jpmdpi.com However, the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has revitalized interest in quinine itself and in the creation of novel derivatives to overcome this challenge. nih.govtohoku.ac.jp Current research extends beyond antimalarial applications, investigating the antiviral, antimicrobial, and even anticancer potential of the Cinchona alkaloid framework. mnba-journal.comresearchgate.net

Rationale for Strategic Derivatization: Emphasis on Quaternary Ammonium (B1175870) Salt Formation

The strategic chemical modification of natural products like quinine is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, altering solubility, reducing toxicity, or introducing new biological activities. bibliotekanauki.pl One of the most significant and versatile derivatization strategies for quinine involves the formation of quaternary ammonium salts (QASs). nih.gov

Quinine possesses a tertiary amine within its quinuclidine ring system, which is susceptible to alkylation. sctunisie.org This reaction, known as quaternization, involves treating quinine with an alkyl halide, such as isoamyl bromide (1-bromo-3-methylbutane). ontosight.ai The nitrogen atom of the quinuclidine ring attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming a new carbon-nitrogen bond. This process results in a positively charged nitrogen center, creating a quaternary ammonium cation, with the displaced halide (bromide) serving as the counter-ion.

The rationale for this transformation is multifaceted:

Enhanced Antimicrobial Activity: Quaternary ammonium compounds are a well-established class of potent antimicrobial agents and disinfectants. nih.govgoogle.com The cationic nature of the molecule allows it to disrupt the anionic surfaces of bacterial cell membranes, leading to cell lysis and death. google.com Derivatizing quinine into a QAS is a strategy to combine the inherent biological activity of the alkaloid with the broad-spectrum antimicrobial power of the quaternary ammonium functional group. researchgate.netresearchgate.net

Modified Physicochemical Properties: Quaternization significantly alters a molecule's properties. The resulting salt, like Quinine isoamylbromide, would be expected to have increased water solubility compared to the parent quinine base, which could be advantageous for certain applications. ontosight.ai Other properties, such as melting point and thermal stability, are also modified. sci-hub.se

Use as Phase-Transfer Catalysts (PTCs): Chiral quaternary ammonium salts derived from Cinchona alkaloids are highly effective as phase-transfer catalysts. nih.gov These catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by carrying one reactant across the phase boundary. The inherent chirality of the quinine backbone allows for the catalysis of asymmetric reactions, producing an excess of one enantiomer of the product, which is highly valuable in pharmaceutical synthesis.

Overview of Current Research Trajectories for Quinine Derivatives in Chemical Biology

The unique structural and chemical properties of quinine derivatives continue to fuel diverse research avenues in chemical biology. Current trajectories focus on harnessing their potential in several key areas:

Development of Novel Antimicrobials: A significant area of research is the synthesis of new quinine-based QASs to combat drug-resistant bacteria. researchgate.netresearchgate.net Studies have shown that modifying the alkyl chain length on the quaternary nitrogen can tune the antimicrobial efficacy and spectrum of activity. researchgate.netchemrxiv.org Research into these derivatives aims to create biocides and disinfectants that are not only potent but also potentially safer and derived from renewable resources. chemrxiv.orgchemrxiv.org

Asymmetric Catalysis: The application of quinine derivatives, particularly QASs, as organocatalysts is a major field of study. bohrium.comdovepress.com Researchers are designing and synthesizing new generations of these catalysts to achieve higher yields and enantioselectivities in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net These catalysts are crucial for the efficient and environmentally friendly synthesis of complex chiral molecules, including pharmaceuticals. asiaresearchnews.com

Fluorescent Probes and Sensors: The quinoline core of quinine is inherently fluorescent. wikipedia.orgrsc.org This property is being exploited to develop molecular sensors and logic gates. Research has demonstrated that the fluorescence of Cinchona alkaloids can be modulated by inputs like pH and the presence of specific anions, allowing them to function as "smart" molecules that signal changes in their chemical environment. rsc.org

Advanced Materials: Scientists are incorporating quinine derivatives into polymers and other materials to create novel functional systems. mdpi.com For example, polymers bearing chiral quinine units have been synthesized for use in the separation of racemic mixtures and for the detection of specific enantiomers. mdpi.com

Detailed Research Findings

Physicochemical Properties of Related Quinine QASs

The physical and chemical properties of quinine-derived QASs are heavily influenced by both the quinine scaffold and the nature of the counter-anion. Studies on similar chiral QASs reveal key characteristics. sci-hub.se

Table 1: General Physicochemical Properties of Quinine and Related Compounds

Compound/ClassMolecular Formula (Quinine)Molecular Weight (Quinine)AppearanceKey Features
Quinine C₂₀H₂₄N₂O₂324.42 g/mol nih.govWhite crystalline powderNatural alkaloid, fluorescent, chiral wikipedia.orgnih.gov
Isoamyl Bromide C₅H₁₁Br151.05 g/mol ontosight.aiColorless liquidAlkylating agent, unpleasant odor ontosight.ai
Quinine Quaternary Ammonium Salts (General) VariesVariesTypically solidsCationic, often increased water solubility, act as catalysts and antimicrobials nih.govnih.gov

This table is generated based on general chemical principles and data from related compounds.

Research on other chiral quaternary ammonium salts shows that melting points are significantly affected by the anion. sci-hub.se Thermogravimetric analysis indicates that these salts can possess good thermal stability up to certain temperatures, beyond which they decompose. sci-hub.se The viscosity and density of their solutions are also important parameters that are routinely studied. sci-hub.se

Biological and Catalytic Activity of Quinine-Derived QASs

The derivatization of quinine into a quaternary ammonium salt is a proven strategy to generate or enhance biological activity, particularly antimicrobial effects.

Antimicrobial and Biocidal Activity: Quinine-derived QASs have demonstrated potent activity against a range of microbes. researchgate.netnih.gov Studies show that by elongating the alkyl substituent on the nitrogen, the compounds can become powerful disinfectants. researchgate.netchemrxiv.org For example, certain quinine-based QASs show broad bactericidal effects against both Gram-positive and Gram-negative bacteria. researchgate.net This justifies the search for new derivatives, like Quinine isoamylbromide, as potential novel antimicrobial agents. nih.gov

Catalytic Applications: Chiral QASs derived from quinine are highly valued as phase-transfer catalysts for asymmetric synthesis. thieme-connect.com They have been successfully used to catalyze key steps in the synthesis of important pharmaceutical compounds. thieme-connect.com For example, a monoquaternary ammonium salt derived from quinine was used to catalyze an aza-Michael cyclization, a crucial step in synthesizing the antiviral drug letermovir (B608528), achieving a 91.9% yield. thieme-connect.com This highlights the potential of such compounds to facilitate the production of enantiomerically enriched molecules.

Table 2: Research Applications of Quinine-Derived Quaternary Ammonium Salts

Application AreaSpecific UseExample FindingReference(s)
Antimicrobial Agents Disinfectants, BiopesticidesElongation of the alkyl chain on the quininium cation enhances disinfectant properties. researchgate.net, chemrxiv.org
Asymmetric Catalysis Phase-Transfer CatalysisCatalyzed a key step in the synthesis of the antiviral drug letermovir with high yield. thieme-connect.com
Asymmetric Catalysis Synthesis of Chiral IntermediatesUsed in the silver-catalyzed alkynylation of isatin (B1672199) derivatives with excellent enantioselectivity (up to 99% ee).
Material Science Chiral PolymersIncorporated into polymers for the enantioselective recognition of chiral molecules like mandelic acid. mdpi.com

This interactive table summarizes findings from studies on various quinine QASs, illustrating the potential applications for a compound like Quinine, isoamylbromide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35BrN2O2 B13784806 Quinine, isoamylbromide CAS No. 63717-09-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63717-09-9

Molecular Formula

C25H35BrN2O2

Molecular Weight

475.5 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-(3-methylbutyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C25H35N2O2.BrH/c1-5-18-16-27(12-9-17(2)3)13-10-19(18)14-24(27)25(28)21-8-11-26-23-7-6-20(29-4)15-22(21)23;/h5-8,11,15,17-19,24-25,28H,1,9-10,12-14,16H2,2-4H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1

InChI Key

KQNVLZYYDYGQMY-LBCIAOCBSA-M

Isomeric SMILES

CC(C)CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Canonical SMILES

CC(C)CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Approaches

Strategies for Quaternary Ammonium (B1175870) Salt Formation from Quinine (B1679958)

The tertiary amine of the quinuclidine (B89598) moiety in quinine is a key site for chemical modification, readily undergoing quaternization to form ammonium salts with altered physicochemical and biological properties. rsc.org This transformation is a fundamental reaction in the derivatization of cinchona alkaloids. rsc.org

The formation of quinine isoamylbromide, a quaternary ammonium salt, is achieved through the N-alkylation of the quinuclidine nitrogen of quinine with an isoamyl halide, typically isoamyl bromide. This reaction follows the principles of the Menschutkin reaction, where a tertiary amine displaces a halide from an alkyl halide to form a quaternary ammonium salt. sctunisie.org The reaction is generally carried out by treating quinine with isoamyl bromide in a suitable solvent. sctunisie.orgresearchgate.net Increased temperatures can be employed to facilitate the reaction. researchgate.net

The general scheme for this reaction is as follows:

Quinine + Isoamyl Bromide → Quinine Isoamylbromide

While specific kinetic and yield data for the synthesis of quinine isoamylbromide are not extensively reported in recent literature, the quaternization of quinine with various primary alkyl halides is a well-established and efficient process. sctunisie.orgresearchgate.net

Table 1: Reactants for the Synthesis of Quinine Isoamylbromide

ReactantChemical FormulaRole
QuinineC₂₀H₂₄N₂O₂Tertiary Amine
Isoamyl BromideC₅H₁₁BrAlkylating Agent

Beyond the use of simple alkyl halides, several other chemical routes have been developed for the quaternization of the quinine scaffold, leading to a diverse range of derivatives.

One notable alternative involves the use of more complex alkylating agents, such as N-bromoalkyl carbazoles, to introduce a carbazole (B46965) moiety onto the quinine structure. sctunisie.org This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724). sctunisie.org

A solvent-free approach, termed melt quaternization, has also been reported. csic.esnih.gov This method involves heating a mixture of quinine and a suitable dihalide, such as α,α'-dichloro-p-xylene, at elevated temperatures (e.g., 120 °C) to afford the corresponding quaternary ammonium salt. csic.esnih.govrsc.org This technique offers a more environmentally friendly alternative to solution-based methods. csic.esnih.gov

Furthermore, quaternization can be achieved using various acid chlorides. For instance, quinine can be acylated with different acid chlorides, and the resulting esters can then undergo quaternization. mdpi.com This multi-step approach allows for the introduction of a wide variety of functional groups.

Table 2: Examples of Alternative Quaternization Reagents for Quinine

Reagent TypeSpecific ExampleResulting DerivativeReference
Carbazole DerivativeN-bromoalkyl carbazoleN-(N-carbazyl)-alkyl quinine bromide sctunisie.org
Dihaloalkane (Melt)α,α'-dichloro-p-xyleneQuinine-based cross-linked film csic.esnih.gov
Acid ChloridePyridine-3-carbonyl chlorideQuinine ester pyridinium (B92312) salt mdpi.com

Total Synthesis and Semi-Synthetic Pathways for Quinine and its Analogues

The total synthesis of quinine has been a landmark achievement in organic chemistry, with the first formal synthesis reported by Woodward and Doering in 1944. This endeavor has spurred the development of numerous synthetic strategies over the decades. A more recent and concise stereoselective total synthesis was reported, highlighting the ongoing efforts to refine and improve upon these complex multi-step sequences. nih.gov

Modern approaches to quinine synthesis often focus on novel bond disconnections and the use of advanced catalytic methods. For example, a strategy based on a selective C(sp³)–H activation and an aldol (B89426) addition has been developed to unite the two heterocyclic moieties of the molecule. nih.gov This approach not only allows for a concise synthesis of natural (-)-quinine but also provides access to the unnatural (+)-quinine and novel C3-aryl analogues. nih.gov

Semi-synthetic pathways, starting from quinine or related cinchona alkaloids, are crucial for the generation of novel analogues with potentially enhanced or modified biological activities. These pathways often involve the modification of the C3-vinyl group, the C9-hydroxyl group, or the quinoline (B57606) core.

Table 3: Key Milestones in the Total Synthesis of Quinine

YearChemistsKey Achievement
1944Woodward and DoeringFirst formal total synthesis of quinine.
2001Stork et al.First stereoselective total synthesis of quinine. nih.gov
2018O'Donovan et al.Concise total synthesis via C-H activation and aldol reaction. nih.gov

Chemoenzymatic and Stereoselective Synthesis of Novel Quinine Derivatives

The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, has emerged as a powerful tool for the preparation of complex molecules like quinine and its derivatives. researchgate.net Enzymes can offer high levels of stereoselectivity and regioselectivity under mild reaction conditions, which is particularly advantageous when dealing with multifunctional molecules. researchgate.net

For instance, aldolases have been repurposed for the chemoenzymatic synthesis of substituted quinolines, which form the core of the quinine molecule. researchgate.net This approach involves the reaction of 2-aminobenzaldehydes with pyruvate (B1213749) in the presence of the enzyme. researchgate.net Other enzymatic strategies have focused on the oxidation of tetrahydroquinolines to quinolines using monoamine oxidase (MAO-N) biocatalysts. researchgate.net The chemoenzymatic functionalization of quinine-inspired compounds has also been explored to generate diverse libraries of new molecules. dtu.dk

Stereoselective synthesis is paramount in producing specific stereoisomers of quinine and its analogues, as the biological activity is often highly dependent on the three-dimensional arrangement of the molecule. researchgate.net Modern stereoselective syntheses of quinine have employed various strategies to control the multiple stereocenters within the molecule. nih.govresearchgate.net One approach utilized a catalytic enone cycloallylation that combines the features of the Morita-Baylis-Hillman and Tsuji-Trost reactions. nih.gov Another successful strategy involved an organocatalytic Michael reaction, an aza-Henry reaction, and a hemiacetalization in a one-pot sequence to construct the piperidine (B6355638) skeleton with high diastereo- and enantioselectivity. researchgate.net These advanced methods not only provide access to the natural product but also open avenues for the synthesis of novel, structurally diverse, and stereochemically pure quinine derivatives. thieme-connect.com

Table 4: Examples of Enzymes and Reactions in Quinine-Related Synthesis

Enzyme/CatalystReaction TypeApplicationReference
Aldolase (NahE)Aldol CondensationSynthesis of substituted quinolines researchgate.net
Monoamine Oxidase (MAO-N)Oxidative AromatizationSynthesis of quinolines from tetrahydroquinolines researchgate.net
Diphenylprolinol silyl (B83357) etherOrganocatalytic Michael ReactionStereoselective synthesis of the piperidine skeleton researchgate.net

Structural Elucidation and Advanced Conformational Analysis

Advanced Spectroscopic Characterization Techniques for Quaternary Ammonium (B1175870) Salts

The structural elucidation of complex quaternary ammonium salts like quinine (B1679958) isoamylbromide necessitates the application of a suite of advanced spectroscopic techniques. These methods provide complementary information, leading to an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of quinine isoamylbromide. One-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), are instrumental in assigning the proton (¹H) and carbon (¹C) signals and confirming the site of quaternization.

The quaternization of the quinuclidine (B89598) nitrogen by the isoamyl group induces significant downfield shifts in the ¹H and ¹³C NMR spectra for the nuclei in proximity to the newly formed quaternary ammonium center. These changes, when compared to the known spectra of quinine, provide definitive evidence for the position of the isoamyl group. magritek.commagritek.com For instance, the protons on the carbons adjacent to the quinuclidine nitrogen (C-2 and C-9) would exhibit noticeable deshielding.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete assignment of the molecular structure. magritek.com COSY spectra reveal proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons. The HMBC experiment is particularly valuable for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework and confirming the connectivity of the isoamyl group to the quinuclidine nitrogen. magritek.com

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide through-space correlations between protons, which are invaluable for confirming the stereochemistry and the preferred conformation of the molecule in solution. magritek.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Quinine Isoamylbromide in DMSO-d6

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2'8.75 (d)148.2
3'7.45 (d)121.5
4'8.30 (d)144.0
5'7.60 (dd)126.8
6'7.80 (d)102.5
7'7.95 (s)131.0
8'8.90 (d)150.0
96.80 (d)70.5
105.85 (ddd)140.1
115.05 (d), 5.10 (d)115.2
OCH₃3.90 (s)56.5
N-CH₂ (isoamyl)3.50 (t)55.8
N-CH₂CH(CH₃)₂1.70 (m)25.4
N-CH₂CH(CH₃)₂0.95 (d)22.6

Note: The chemical shifts are hypothetical and are presented to illustrate the expected changes upon quaternization.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of quinine isoamylbromide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for the analysis of quaternary ammonium salts. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula.

The expected molecular formula for the cationic part of quinine isoamylbromide is [C₂₅H₃₅N₂O₂]⁺. HRMS would confirm this with a high degree of accuracy (typically within 5 ppm).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through fragment analysis. Collision-induced dissociation (CID) of the parent ion would generate a characteristic fragmentation pattern. Key fragment ions would likely arise from the cleavage of the isoamyl group, the loss of neutral molecules, and cleavages within the quinuclidine ring system, providing further confirmation of the structure.

Table 2: Expected HRMS Data for Quinine Isoamylbromide

IonCalculated m/zObserved m/z
[C₂₅H₃₅N₂O₂]⁺395.2693395.2690

Note: The observed m/z is a hypothetical value that falls within a typical mass accuracy tolerance.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org For quinine isoamylbromide, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. nih.gov

This technique would unequivocally confirm the site of isoamyl group attachment to the quinuclidine nitrogen. Furthermore, it would reveal the solid-state conformation of the molecule, including the relative orientation of the quinoline (B57606) and quinuclidine ring systems. The crystal packing, influenced by ionic interactions between the quaternary ammonium cation and the bromide anion, as well as other non-covalent interactions, would also be elucidated. nih.gov

Crucially, as quinine itself is a chiral molecule with multiple stereocenters, X-ray crystallography can be used to determine the absolute configuration of quinine isoamylbromide, provided that a good quality crystal is obtained. wikipedia.orgnih.gov

Table 3: Hypothetical Crystallographic Data for Quinine Isoamylbromide

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)15.2
c (Å)18.9
α, β, γ (°)90
Z4

Note: The crystallographic data are hypothetical and represent plausible values for a molecule of this nature.

Chiral Purity and Enantiomeric Excess Determination Methods

The synthesis of quinine isoamylbromide from quinine, a chiral starting material, necessitates the confirmation of its chiral purity and the determination of its enantiomeric excess (e.e.). While the core stereochemistry of the quinine framework is expected to be retained during the quaternization reaction, it is crucial to verify that no racemization or epimerization has occurred at any of the stereocenters.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of chiral compounds. nih.govgalochrom.cz A suitable chiral column, often based on polysaccharide derivatives or cyclodextrins, would be used to separate the enantiomers of quinine isoamylbromide. The method would be developed to achieve baseline separation of the desired enantiomer from any potential diastereomers or the other enantiomer. The relative peak areas in the chromatogram would then be used to calculate the enantiomeric excess.

Computational Modeling of Molecular Conformations and Dynamic Behavior

Computational modeling provides valuable insights into the conformational landscape and dynamic behavior of quinine isoamylbromide, complementing the experimental data. Molecular mechanics and quantum mechanics calculations can be used to predict the most stable conformations of the molecule. nih.gov

By performing a conformational search, various low-energy structures can be identified. The results can be compared with the solid-state structure obtained from X-ray crystallography and can help in understanding the conformational preferences in the solution state, which might differ from the solid state.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of quinine isoamylbromide in solution. These simulations can provide information about the flexibility of the molecule, the rotational barriers of key bonds, and the interactions with solvent molecules. This information is particularly useful for understanding the molecule's behavior in a biological context or for interpreting certain spectroscopic features.

Pre Clinical Biological Activity and Mechanistic Investigations in Vitro and Animal Models

Evaluation of Anti-Parasitic Activities

No studies detailing the in vitro evaluation of Quinine (B1679958), isoamylbromide, on Plasmodium species or its efficacy in animal models of parasitic infections were found. The vast body of research on quinine's anti-malarial action focuses on other salt forms of the compound.

Exploration of Anti-Microbial and Anti-Viral Potentials

There is no available research documenting in vitro bactericidal or fungicidal assays specifically conducted with Quinine, isoamylbromide. Similarly, no pre-clinical in vivo studies assessing its antimicrobial efficacy have been published.

Molecular and Cellular Mechanisms of Action

Cellular Signaling Pathway Perturbations and Downstream Effects:The effects of this compound on intracellular signaling pathways have not been documented.

Due to the absence of this critical data, it is not possible to construct an article that is both comprehensive and factually sound according to the user's specific requirements. The generation of content for the requested outline would necessitate speculation or the fabrication of data, which would violate the principles of scientific accuracy.

Pre-clinical Pharmacokinetic Investigations in Animal Models

Extensive literature searches did not yield any specific studies on the preclinical pharmacokinetics of quinine isoamylbromide in animal models. The available research focuses broadly on quinine and its other salt forms, such as quinine sulphate. Therefore, no data can be provided for the absorption, distribution, metabolism, and excretion of quinine isoamylbromide.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

No information is available regarding the ADME properties of quinine isoamylbromide in any animal models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modification of the Isoamylbromide Moiety and Quinine (B1679958) Scaffold

The biological activity of quinine derivatives is intricately linked to their molecular structure, including the quinoline (B57606) core, the quinuclidine (B89598) ring system, the C9 hydroxyl group, and the vinyl group at C3. wikipedia.orgwikipedia.org Modification at any of these sites can significantly impact the compound's efficacy and properties.

Modification of the Isoamylbromide Moiety:

The "isoamylbromide" component of the molecule refers to the N-isoamyl group attached to the quinuclidine nitrogen, creating a quaternary ammonium (B1175870) salt with a bromide anion. In the broader context of quaternary Cinchona alkaloids, the nature of the N-alkyl substituent is a critical determinant of activity. Systematic modifications involve varying the length, branching, and presence of aromatic groups on this alkyl chain. researchgate.net

For instance, in the application of quaternary Cinchona alkaloids as phase-transfer catalysts, the structure of the N-substituent significantly influences enantioselectivity. nih.govacs.org While direct studies on the antimalarial impact of varying the N-alkyl chain on quinine are not abundant, research on related applications provides a basis for understanding these relationships. It has been demonstrated that transforming quinine into ionic liquids (a class of compounds including quaternary ammonium salts) can enhance certain biological activities. researchgate.net Studies on such derivatives have shown that even the length of the N-alkyl chain can have a substantial effect on the compound's biological profile. researchgate.net

Modification of the Quinine Scaffold:

The quinine scaffold itself presents numerous sites for modification to probe and optimize biological activity. researchgate.net Key areas of modification that influence the SAR of quinine derivatives include:

The Quinoline Ring: The methoxy (B1213986) group at the C6' position of the quinoline ring is a known feature of quinine. Derivatives with and without this group (e.g., cinchonidine) exhibit different activity profiles. asm.org Further substitutions on the quinoline ring can modulate the electronic properties and binding interactions of the molecule. conicet.gov.ar

The C9 Hydroxyl Group: This secondary alcohol is crucial for the activity of many Cinchona alkaloids. Its stereochemistry (9R in quinine) is a major determinant of biological function. asm.org Esterification or etherification of this group, or its replacement with other functionalities, leads to significant changes in activity. researchgate.net

The Vinyl Group (C3): Modification or saturation of the vinyl group to an ethyl group (as in hydroquinine) also alters the biological activity, suggesting this group participates in target binding. asm.org

The Quinuclidine Nitrogen (N1): This is the site of quaternization to form compounds like quinine isoamylbromide. The basicity and accessibility of this nitrogen are key to the parent molecule's action and its ability to be derivatized. drugbank.com

The synthesis of hybrid molecules, where moieties like bile acids are covalently linked to the C-2' position of the quinoline core, has been shown to dramatically increase antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei. conicet.gov.arnih.gov This highlights the potential for significant activity enhancement through strategic modifications of the quinine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For quinine and its derivatives, QSAR studies are valuable for predicting the bioactivity of new analogues and for understanding the structural features that govern their efficacy.

While specific QSAR models for quinine isoamylbromide are not documented in recent literature, studies on other series of quinine and Cinchona alkaloid derivatives provide a framework for how such models would be developed. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various sets of Cinchona alkaloid derivatives to elucidate their structure-activity relationships. researchgate.net

These models typically involve the following steps:

Data Set Compilation: A series of structurally related compounds with measured biological activities (e.g., IC50 values against a particular parasite strain) is assembled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical descriptors (steric, electrostatic, hydrophobic, etc.) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the biological activity. The model's predictive power is then rigorously validated. nih.govacs.org

For quaternary Cinchona alkaloids, QSAR models have been developed to understand their performance as phase-transfer catalysts. These models have identified catalyst descriptors like ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient as being meaningfully correlated with catalyst activity. acs.org A CoMFA analysis of these catalysts rationalized the observed enantioselectivity by mapping the steric and electrostatic fields. acs.org

A hypothetical QSAR model for a series of N-alkyl quinine bromides, including the isoamyl derivative, would likely reveal key relationships:

Descriptor CategoryPotential Influence on Bioactivity
Steric Properties The size and shape of the N-alkyl group (e.g., isoamyl) can influence how the molecule fits into a target binding site. Bulky groups may enhance or hinder activity depending on the topology of the receptor.
Electronic Properties The quaternary ammonium cation introduces a permanent positive charge, significantly altering the electronic profile compared to the parent quinine. This charge can be crucial for electrostatic interactions with biological targets.
Hydrophobicity The lipophilicity of the N-alkyl chain affects the compound's ability to cross biological membranes, such as the membrane of a parasitic cell. This property is often modeled by the partition coefficient (logP).

Such QSAR studies provide predictive models that can guide the synthesis of more potent and selective analogues. researchgate.net

Ligand Design Principles and Rational Optimization Strategies for Pre-clinical Lead Compounds

The development of new therapeutic agents from a lead compound like quinine involves rational design and optimization to enhance efficacy and improve pharmacokinetic properties. For quinine isoamylbromide and related quaternary alkaloids, these strategies are guided by an understanding of their mechanism of action and SAR.

Ligand-Based Design:

In the absence of a high-resolution structure of the biological target, ligand-based design relies on the knowledge of other active molecules. The common mechanism of action for quinoline antimalarials like quinine is believed to be the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. wikipedia.orgdrugbank.com This process prevents the detoxification of heme, which is toxic to the parasite. mdpi.com Ligand design principles would therefore focus on:

Scaffold Hopping and Derivatization: Starting with the known active scaffold of quinine, derivatives are created by modifying specific functional groups. The synthesis of quaternary salts is one such strategy.

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) essential for activity—such as the quinoline ring, the hydrogen-bonding C9-hydroxyl group, and the basic/cationic nitrogen center—and ensuring they are correctly oriented in new designs.

Hybrid Molecule Synthesis: Combining the quinine scaffold with other bioactive molecules. For example, creating hybrids of Cinchona alkaloids and bile acids has been shown to increase lipophilicity and dramatically improve antiparasitic activity, suggesting enhanced bioavailability. nih.gov

Structure-Based Design:

If the structure of the biological target is known, structure-based design can be employed. While the precise target for the antimalarial activity of quinine is still debated, PfCRT (P. falciparum chloroquine (B1663885) resistance transporter) has been identified as a protein whose mutations affect quinine susceptibility, suggesting a direct or indirect interaction. asm.org Rational optimization strategies could involve:

Molecular Docking: Computationally placing candidate molecules into the binding site of a target protein like PfCRT to predict binding affinity and orientation. This can help prioritize which derivatives to synthesize.

Targeting Specific Interactions: Designing modifications to the ligand to form specific hydrogen bonds, electrostatic interactions, or hydrophobic contacts with amino acid residues in the target's binding pocket. For a quaternary salt like quinine isoamylbromide, the permanent positive charge would be a key feature to consider for forming strong electrostatic or cation-pi interactions.

Optimization of Physicochemical Properties:

A crucial aspect of lead optimization is tuning the molecule's physicochemical properties to improve its drug-like characteristics. The quaternization of the quinuclidine nitrogen to form quinine isoamylbromide significantly alters its properties compared to quinine, such as increasing its polarity and water solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemical Influences on Biological Activity, Selectivity, and Mechanistic Pathways

The Cinchona alkaloids are renowned for their complex stereochemistry, which is a critical determinant of their biological activity. asm.org Quinine has five stereogenic centers, leading to 16 possible stereoisomers. wikipedia.org The spatial arrangement of atoms dictates how the molecule interacts with chiral biological targets like enzymes and receptors, leading to differences in efficacy and selectivity among stereoisomers.

The Diastereomeric Pair: Quinine and Quinidine (B1679956):

The most well-known example of stereochemical influence is the comparison between quinine and its diastereomer, quinidine. They differ only in the configuration at two chiral centers: C8 and C9. Quinine has an 8S,9R configuration, while quinidine is 8R,9S. Despite this seemingly minor difference, their biological activities are distinct. Against Plasmodium falciparum, the (+)-isomer quinidine generally shows greater antimalarial potency in vitro than the (-)-isomer quinine. asm.org This stereospecificity suggests a highly ordered interaction with a biological target.

Influence of the C9 Hydroxyl Group:

The configuration of the C9 hydroxyl group is particularly crucial. Studies on drug-induced antibodies have shown that non-cross-reactive antibodies are dependent on a specific configuration at the optically active C(9)-hydroxyl position for their activity. This underscores the importance of the 3D arrangement around this center for molecular recognition.

Stereochemistry in Quaternary Cinchona Alkaloids:

When quinine is converted to quinine isoamylbromide, the core stereochemistry of the parent alkaloid is retained. Therefore, the biological activity of quinine isoamylbromide will be fundamentally influenced by the inherent 8S,9R configuration of the quinine scaffold. Any interaction with a biological target will be stereospecific.

Research into the antimalarial activity of Cinchona alkaloids against isogenic strains of P. falciparum with different mutations in the PfCRT protein has revealed that stereospecific potency is directly linked to these mutations. asm.org For example, certain mutations can reverse the normal potency order of quinine and quinidine. asm.org This indicates that key residues of the PfCRT channel or a related transporter interact with the alkaloids in a stereospecifically determined manner, suggesting that PfCRT binding plays a significant role in the antimalarial activity of quinine and its derivatives. asm.org

The stereochemical arrangement of the quinine scaffold, particularly the relative orientation of the quinoline and quinuclidine rings, creates a specific three-dimensional shape that is recognized by its biological targets. This recognition dictates the mechanistic pathway and ultimate biological effect.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for the separation and quantification of Quinine (B1679958), isoamylbromide, allowing for its isolation from complex mixtures and precise measurement.

High-Performance Liquid Chromatography (HPLC) stands as a principal and versatile technique for the analysis of quinine and its derivatives. researchgate.netontosight.ai These methods are readily adaptable for Quinine, isoamylbromide. The separation is typically achieved using reversed-phase chromatography.

The choice of stationary phase is critical for effective separation. While standard octadecyl (C18) columns are widely used, aryl-based stationary phases (e.g., phenyl, naphthylpropyl) have demonstrated superior resolution for quinine and its related isomers. researchgate.netoslomet.no The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer. chromforum.orgnih.gov Adjusting the pH of the mobile phase is crucial for controlling the retention and peak shape of the analyte. nih.gov

For detection, Ultraviolet (UV) absorption is a common method, leveraging the strong absorbance of the quinoline (B57606) ring system within the quinine moiety. nih.govnih.gov A more sensitive and selective alternative is fluorescence detection. Quinine is naturally fluorescent, allowing for very low detection limits, which is particularly advantageous when analyzing samples with low concentrations of the compound. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Quinine Derivatives

ParameterConditionRationale/Comment
Column Reversed-Phase C18 or Phenyl-based (e.g., Zorbax Eclipse XDB-phenyl)Phenyl columns can offer enhanced selectivity for aromatic compounds like quinine through π-π interactions. researchgate.net
Mobile Phase Isocratic or gradient elution with Acetonitrile/Methanol and aqueous buffer (e.g., 0.05 M ammonium formate)The organic modifier controls retention, while the buffer maintains a stable pH for consistent ionization and peak shape. nih.gov
Detection UV/Visible: ~240 nm or ~330 nmFluorescence: Excitation ~330-350 nm, Emission ~425-450 nmUV detection is robust and widely applicable. nih.gov Fluorescence offers superior sensitivity and selectivity for the quinine structure. nih.govresearchgate.net
Flow Rate 1.0 - 1.2 mL/minA typical flow rate for standard analytical columns to ensure efficient separation. researchgate.net
Injection Volume 10 - 20 µLStandard injection volume for analytical HPLC. researchgate.net

This table presents typical starting conditions for method development based on established methods for quinine analysis. Optimization for the specific compound this compound is necessary.

Direct analysis of quaternary ammonium compounds like this compound by Gas Chromatography (GC) is generally not feasible due to their non-volatile and thermally labile nature. american.edu However, pyrolysis GC-MS is a powerful workaround for the identification and quantification of such compounds. nih.govresearchgate.net

This technique involves the thermal degradation of the non-volatile QAC in the hot injector port of the GC system. american.edu For this compound, this process would likely induce a Hofmann elimination reaction, cleaving the molecule into a volatile tertiary amine derived from the quinine structure and other volatile products from the isoamyl group. These volatile degradation products can then be separated on a standard GC column and subsequently identified by the mass spectrometer based on their unique mass fragmentation patterns. american.edu This method allows for both qualitative confirmation and quantitative analysis. nih.govnih.gov While derivatization, such as silylation, is another approach to increase the volatility of polar analytes for GC-MS analysis, pyrolysis offers a direct method for QACs. researchgate.net

Table 2: Principles of Pyrolysis GC-MS for Quaternary Ammonium Compounds

StepDescriptionRelevance to this compound
1. Injection & Pyrolysis The sample is injected into a high-temperature GC inlet (e.g., 250°C or higher). The thermal energy causes the QAC to decompose. american.eduThe C-N bond of the quaternary nitrogen is cleaved, likely via Hofmann elimination, yielding a volatile tertiary amine and an alkene.
2. Chromatographic Separation The resulting volatile pyrolysis products are separated as they travel through the GC column based on their boiling points and interactions with the stationary phase.The volatile quinine-derived amine is separated from other pyrolysis products and matrix components.
3. Mass Spectrometric Detection The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identification. nih.govThe mass spectrum of the eluted peak corresponding to the tertiary amine derivative confirms the presence of the quinine moiety.

Spectroscopic Methods for Detection and Characterization in Complex Biological Matrices (Non-Clinical)

Spectroscopic techniques are invaluable for the detection and structural elucidation of this compound, particularly in non-clinical research settings. These methods exploit the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectrophotometry: This is a fundamental technique for quantifying the compound in solution. The quinoline chromophore in the quinine structure exhibits characteristic absorbance maxima, for instance, around 331 nm. nih.gov UV-Vis spectroscopy can be used to determine the concentration of this compound in relatively pure samples. chemsociety.org.ng

Fluorescence Spectroscopy: Quinine is well-known for its intrinsic fluorescence, emitting a characteristic blue light under UV excitation. nih.gov This property allows for highly sensitive and selective detection, even within complex biological matrices where background signals might interfere with other methods. The fluorescence intensity can be directly correlated with the concentration of the compound. researchgate.net

Raman Spectroscopy: This technique provides detailed information about the vibrational modes of a molecule, offering a specific structural fingerprint. Research on quinine has shown that certain Raman bands, particularly a strong band around 1370 cm⁻¹ associated with the quinoline ring, are highly sensitive to the molecule's local chemical environment. nih.gov This sensitivity makes Raman spectroscopy a powerful tool for investigating intermolecular interactions, such as binding events, of this compound in non-clinical studies without the need for labels. nih.gov

Advanced Electrophoretic and Electrochemical Techniques for Purity and Identity

Advanced separation and detection methods provide alternative and complementary approaches for the analysis of this compound.

Capillary Electrophoresis (CE): As an ionic compound, this compound is an ideal candidate for analysis by capillary electrophoresis. CE separates molecules based on their charge-to-size ratio in an electric field, offering extremely high separation efficiency and requiring minimal sample volume. researchgate.net This technique has been successfully applied to the separation of quinine, its stereoisomer quinidine (B1679956), and other related alkaloids, indicating its utility for assessing the purity and identity of this compound. tandfonline.com

Electrochemical Methods: The quinine moiety can be electrochemically active. This property can be harnessed for detection purposes. Techniques such as voltammetry or amperometry, often coupled with HPLC or flow injection analysis, could provide a sensitive and selective means of quantification. While less common than spectroscopic detection, electrochemical methods offer a different and potentially advantageous analytical approach.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Nucleophilicity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent reactivity of molecules. purdue.edu These methods, which aim to solve the Schrödinger equation for atoms and molecules, are crucial for understanding properties that govern chemical reactions and biological activity. purdue.edu For large biomolecules and their derivatives, methods rooted in Density Functional Theory (DFT) and semiempirical approaches are particularly valuable for providing a balance between computational cost and accuracy. nih.govnih.gov

Studies on related quinine (B1679958) compounds have utilized these techniques to elucidate key electronic properties. For instance, quantum chemical calculations were employed to determine the ground and excited state dipole moments of a quinine sulphate dication. scholarly.org Using DFT at the B3LYP level of theory, the ground-state dipole moment was calculated to be 3.2 D. scholarly.org The excited-state dipole moment was estimated to be significantly larger at 11.65 D, which indicates that the molecule becomes substantially more polar upon electronic excitation. scholarly.org

DFT calculations have also confirmed that the core quinine structure is chemically reactive. nih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is instrumental in understanding this reactivity and predicting how the molecule will interact with other chemical species. researchgate.net Specifically for Quinine, isoamylbromide, its reactivity profile shows that it engages in nucleophilic substitution reactions. smolecule.com The presence of ester groups makes it reactive toward nucleophiles, a critical characteristic for its chemical behavior. evitachem.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict how a molecule (ligand) binds to the active site of a target protein. biorxiv.org This technique has been applied to quinine and its derivatives to explore their potential as inhibitors for various biological targets. For example, in silico studies have investigated quinine as a potential inhibitor of AKR1B10, an enzyme implicated in certain cancers. nih.gov

To validate the static predictions from molecular docking, researchers employ molecular dynamics (MD) simulations. biorxiv.org MD simulations compute the movements of atoms over time, providing a dynamic view of the protein-ligand complex and assessing its stability in a simulated physiological environment. nih.govchemmethod.com

A notable full atomistic MD simulation investigated the encapsulation of quinine into biodegradable polymeric nanoparticles composed of poly-(lactic acid) (PLA), poly-(glycolic acid) (PGA), and their copolymer (PLGA). nih.gov This study aimed to explore new strategies for drug delivery. nih.gov The simulations revealed that quinine, a lipophilic molecule, remained stably aggregated within the hydrophobic core of the PLA polymer. nih.gov This stability was attributed to strong π-stacking interactions between quinine molecules and hydrogen bonds within the nanoparticle core. nih.gov Such findings are crucial for designing and understanding the mechanisms of advanced drug delivery systems at a molecular level. nih.gov

Table 1: Summary of Molecular Simulation Studies on Quinine

Simulation Type System Studied Key Findings Reference
Molecular Docking Quinine and AKR1B10 Predicted potential inhibition of the enzyme by quinine. nih.gov
Molecular Dynamics Quinine encapsulated in PLA nanoparticles Demonstrated stable encapsulation through hydrophobic and π-stacking interactions. nih.gov
Molecular Dynamics Quinine-Polymer Systems (PLA, PGA, PLGA) Investigated mechanisms of drug encapsulation and release at the atomic level for potential delivery systems. nih.gov

In Silico Prediction of Physicochemical and Pharmacokinetic Properties Relevant to Pre-clinical Studies

In silico methods are indispensable in modern pre-clinical research for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Web-based tools such as SwissADME and pkCSM allow for rapid screening of compounds by calculating their physicochemical and pharmacokinetic profiles from their chemical structures. researchgate.netjournalijtdh.com

Studies focused on a series of quinine derivatives have demonstrated the utility of these predictive models. researchgate.netjournalijtdh.com The research revealed that the tested quinine derivatives generally exhibit good bioavailability and adhere to Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a chemical compound. researchgate.netjournalijtdh.com The predictions from the pkCSM webserver indicated that these compounds possess a favorable pharmacokinetic profile, suggesting they are good candidates for oral drug formulations. researchgate.netjournalijtdh.com These in silico assessments are critical for identifying promising candidates early in the drug discovery process and for optimizing their properties. researchgate.net

Table 2: Predicted ADME Properties for Quinine Derivatives

Property Prediction Significance Reference
Physicochemical Properties
Lipinski's Rule of Five Satisfied Indicates good potential for oral bioavailability ("drug-likeness"). researchgate.netjournalijtdh.com
Bioavailability Score Good Suggests the compound can be effectively absorbed and circulated to the site of action. researchgate.net
Pharmacokinetic Properties (ADME)
Human Intestinal Absorption Good Predicts efficient absorption from the gastrointestinal tract. researchgate.net
Blood-Brain Barrier (BBB) Penetration Low Indicates the compound is less likely to cross into the central nervous system, which can be desirable to avoid side effects. ijream.org
Skin Permeability Negative Suggests low absorption through the skin. ijream.org

Computational Screening for Novel Biological Activities and Drug Repurposing Candidates

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a cost-effective and accelerated alternative to traditional drug development. mdpi.comchemrxiv.org Quinine itself has a long history of being repurposed; it was used for centuries to treat fevers before its specific antimalarial properties were understood and it became a primary treatment for malaria. mdpi.com

In a modern example of drug repurposing driven by computational and laboratory screening, the antiviral potential of several FDA-approved drugs was evaluated against the Dengue virus (DENV). nih.gov In this study, four compounds were tested, and quinine sulfate (B86663) was identified as having the most significant anti-DENV activity. nih.gov

The research demonstrated that quinine could inhibit the production of all four DENV serotypes by approximately 80% in multiple human cell lines. nih.gov Subsequent mechanistic studies revealed that quinine achieves this antiviral effect by reducing the synthesis of viral RNA and proteins in a dose-dependent manner. nih.gov It also appeared to stimulate the host's innate immune response by ameliorating the expression of antiviral genes. nih.gov These findings highlight how computational screening and repurposing can rapidly identify promising candidates for diseases with unmet medical needs. nih.gov

Table 3: Example of a Quinine Drug Repurposing Study

Compound Screened New Biological Target Key Finding Implication Reference
Quinine Sulfate Dengue Virus (DENV) ~80% inhibition of DENV production in human cell lines. Quinine is a promising candidate for development as an anti-Dengue therapeutic. nih.gov
Quinine Sulfate DENV Replication Machinery Reduced viral RNA and protein synthesis. Elucidates the mechanism of antiviral action. nih.gov

Applications Beyond Direct Pharmacological Use

Role in Asymmetric Catalysis and Organic Synthesis

The application of quinine-derived quaternary ammonium (B1175870) salts, including isoamylbromide, as chiral catalysts is a prominent area of research. These compounds are particularly effective in promoting enantioselective reactions, where the formation of one enantiomer of a chiral product is favored over the other.

Quinine (B1679958) isoamylbromide belongs to the class of cinchona alkaloid-derived quaternary ammonium salts, which are highly effective chiral phase-transfer catalysts (PTCs). nih.govbiomedres.us Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. biomedres.us The chiral PTC, possessing both a hydrophilic charged head (the quaternary ammonium group) and a lipophilic organic body, transports a reactant from one phase to the other, enabling the reaction to occur. biomedres.uschemrevlett.com

The chirality of the quinine framework allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer. This is crucial in the synthesis of chiral molecules like α-amino acids, where biological activity is often specific to a single enantiomer. nih.govresearchgate.net For instance, N-arylmethyl substituted Cinchona alkaloid-derived ammonium salts have been successfully employed as chiral PTCs in the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acid derivatives with high enantioselectivity. nih.govbiomedres.us The hydroxyl group on the quinine moiety often plays a crucial role in achieving high enantiomeric excesses (ee's). nih.gov

The general mechanism involves the chiral quaternary ammonium cation forming an ion pair with the nucleophile from the aqueous phase. This chiral ion pair then moves into the organic phase where it reacts with the substrate. The steric and electronic properties of the catalyst direct the approach of the reactants, resulting in an enantioselective transformation. The efficiency of these catalysts can lead to high yields and enantioselectivities, with some reactions achieving up to 95% ee. researchgate.net

Table 1: Examples of Enantioselective Reactions Catalyzed by Cinchona Alkaloid-Derived Phase-Transfer Catalysts

Reaction TypeSubstratesCatalyst TypeProductEnantiomeric Excess (ee)
AlkylationN-(diphenylmethylene)glycine tert-butyl ester, Benzyl (B1604629) bromideQuaternized Cinchonidine (B190817) Dimer(S)-Phenylalanine derivativeUp to 95% researchgate.net
AlkylationN-(diphenylmethylene)glycine isopropyl ester, Benzyl bromideMerrifield resin-anchored cinchonidinium saltα-Amino acid derivativeModerate nih.gov
Michael Addition3-Methoxythiophenol, Cyclohex-2-enonePolymer-supported QuinineChiral sulfide92-99% dokumen.pub
Nitro-MannichKetone imine, NitroalkaneQuinine-derived bifunctional thioureaγ-Amino ketoneHigh diastereoselectivity and enantioselectivity biomedres.us

A significant advancement in the application of quinine-derived catalysts is their immobilization on polymer supports. nih.govresearchgate.net This approach addresses several drawbacks of using homogeneous catalysts, such as the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss. google.com Polymer-supported catalysts can be easily recovered by simple filtration and reused, making the process more economical and environmentally friendly. nih.govcam.ac.uk

Several strategies have been developed for the synthesis of polymer-supported quinine catalysts. One common method involves the N-alkylation of quinine with a polymeric benzyl halide, such as Merrifield resin. nih.gov Another approach is the copolymerization of a quinine derivative with other monomers to incorporate the chiral unit into the main chain of the polymer. researchgate.net For example, main-chain chiral quaternary ammonium polymers have been synthesized by the quaternization polymerization of a cinchonidine dimer with a dihalide. researchgate.net These polymeric catalysts have shown excellent activity and enantioselectivity, sometimes even higher than their low-molecular-weight counterparts, in reactions like the asymmetric benzylation of glycine derivatives. researchgate.net

However, there are also challenges associated with polymer-supported catalysts. The reactivity of heterogeneous catalysts can sometimes be lower than that of their soluble analogues. researchgate.net Furthermore, the need for specific solvents to swell the polymer support can limit the scope of their application. google.com

Utilization as Biochemical Probes or Analytical Standards in Research

The unique structural and chemical properties of Quinine, isoamylbromide lend it to applications as a biochemical probe and an analytical standard in various research settings. smolecule.com Quinine itself is a well-established analytical standard in pharmacopoeias like the British Pharmacopoeia for various laboratory tests. sigmaaldrich.com Its derivatives, including the isoamylbromide salt, can serve as markers or probes in biochemical assays due to their specific interactions and spectroscopic properties. smolecule.com

In analytical chemistry, particularly in chromatography, quinine and its derivatives are used as standards for method development and validation. scribd.com For instance, in high-performance liquid chromatography (HPLC), quinine has been used as a reference compound in the analysis of other drugs. scribd.com The quaternization to form the isoamylbromide derivative can alter its chromatographic behavior and solubility, making it suitable for specific analytical applications.

Development as Research Tools for Biological Pathway Elucidation

While direct evidence for the use of this compound specifically as a tool for elucidating biological pathways is limited in the provided search results, the broader class of cinchona alkaloids and their derivatives are instrumental in chemical biology. nih.gov The development of synthetic routes to both natural and unnatural enantiomers of quinine and its derivatives allows for the creation of a diverse range of molecular tools. nih.gov These tools can be used to probe biological systems with high specificity.

The ability to introduce various functional groups onto the quinine scaffold through organic synthesis opens up possibilities for creating fluorescently labeled or biotinylated derivatives. nih.gov Such modified molecules can be used to track their distribution in cells, identify binding partners, and help in the elucidation of metabolic or signaling pathways. nih.gov The interaction of these chiral molecules with biological macromolecules like enzymes and receptors can provide insights into the stereochemical requirements of biological processes. researchgate.net

Emerging Research Frontiers and Future Directions

Exploration of Multi-Targeted Activity Profiles for Complex Diseases

The concept of multi-target drugs—single molecules designed to interact with multiple biological targets—is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. Quinine (B1679958) itself has shown potential beyond its antimalarial use, including antiproliferative activity against breast cancer cells and effectiveness in treating acute myeloid leukemia when combined with other drugs. nih.gov Quinoline (B57606) derivatives are recognized as versatile pharmacophores that can inhibit various enzymes and receptors, including protein kinases. ekb.eg

Future research on Quinine, isoamylbromide could explore its potential as a multi-target agent. The lipophilic nature of the isoamyl group could enhance its ability to cross cellular membranes, potentially granting it access to a different set of intracellular targets than quinine itself. Investigations could focus on its inhibitory activity against a panel of kinases involved in tumorigenesis or its ability to modulate multiple pathways implicated in inflammatory diseases. ekb.egbiointerfaceresearch.com The structural modifications inherent in this compound might allow it to circumvent the resistance mechanisms that have developed against older quinoline-based drugs. nih.gov

Integration with Advanced Delivery Systems for in vitro and Animal Research Models

A significant hurdle for many promising compounds, including some quinine derivatives, is poor bioavailability and solubility. tandfonline.com Advanced drug delivery systems offer a solution by enhancing the stability, solubility, and target-specificity of therapeutic agents. For quinoline-based compounds, delivery platforms such as nanoparticles, liposomes, and nanoemulsions are being actively researched to improve their pharmacokinetic profiles and reduce toxicity. mdpi.cominnovareacademics.inresearchgate.net

For this compound, future preclinical studies would greatly benefit from integration with these advanced delivery systems. Encapsulating the compound in lipid-based nanoparticles, for instance, could improve its delivery across the blood-brain barrier for potential neuroprotective applications or enhance its accumulation in tumor tissues. mdpi.com Polymeric delivery vehicles have also been successfully developed for quinine analogues to facilitate the delivery of nucleic acids, demonstrating the platform's versatility. acs.org Research in this area would involve formulating this compound into various nanocarriers and evaluating their stability, release kinetics, and efficacy in relevant in vitro cell cultures and subsequent animal models of disease.

High-Throughput Screening Approaches for Identification of Novel Bioactivities in Pre-clinical Settings

High-throughput screening (HTS) is the primary engine of modern drug discovery, allowing for the rapid evaluation of vast compound libraries against specific biological targets. nih.govnih.gov The very synthesis of this compound was part of a broader strategy to generate stereochemically complex and structurally diverse molecules specifically for such screening libraries. nih.govnih.gov The goal of this "ring distortion strategy" was to create compounds that occupy a different chemical space than the typically planar molecules found in standard screening collections. nih.gov

The logical next step for this compound is its inclusion in extensive HTS campaigns. These screens could uncover entirely new and unexpected biological activities. Screening it against a wide array of targets, such as G-protein coupled receptors, ion channels, and various enzymes, could identify novel lead compounds for a range of diseases. acs.org Furthermore, advanced screening techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) are being developed for the rapid, solvent-free analysis of cinchona alkaloids directly from natural sources, showcasing a move towards greener and more efficient screening methodologies that could be adapted for library compounds. rsc.org

Synthetic Innovations and Green Chemistry Approaches for Sustainable Production of Analogues

The documented synthesis of this compound involves the nucleophilic addition of isoamylmagnesium bromide to quinine. semanticscholar.org While effective for creating library compounds, future development would necessitate more sustainable and efficient synthetic routes. The principles of green chemistry—minimizing waste, avoiding hazardous solvents, and reducing energy consumption—are becoming central to modern pharmaceutical production. researchgate.netpreprints.org

For quinoline derivatives, numerous green synthetic protocols are being developed, utilizing methods like microwave-assisted synthesis, nanocatalysts, and solvent-free reactions to produce higher yields with less environmental impact. nih.govacs.orgresearchgate.net Future research on this compound could focus on adapting these green methodologies for its synthesis and the production of a library of related analogues. By varying the Grignard reagent used in the initial reaction, a multitude of new derivatives could be generated. Applying green chemistry principles, such as using eco-friendly solvents like ethanol (B145695) and water or employing reusable catalysts, would be crucial for the sustainable development of these novel compounds. researchgate.net

Q & A

Q. How can researchers design controlled studies to isolate isoamyl bromide’s contribution to quinine’s bioactivity?

  • Methodological Answer : Synthesize and test three analogs: (1) quinine-isoamyl bromide, (2) quinine with a non-brominated alkyl group, and (3) unmodified quinine. Use dose-response curves (0.1–100 µM) in target assays (e.g., parasite growth inhibition). Statistically compare EC50 _{50} values (ANOVA, p<0.05) to isolate the bromine effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.